molecular formula C9H18N2O4S B3265722 H-Met-Thr-OH CAS No. 40883-16-7

H-Met-Thr-OH

Cat. No.: B3265722
CAS No.: 40883-16-7
M. Wt: 250.32 g/mol
InChI Key: KAKJTZWHIUWTTD-VQVTYTSYSA-N
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Description

The compound “H-Met-Thr-OH” is a dipeptide consisting of methionine and threonine. It is a biologically active polypeptide that can be found through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound has applications in protein interaction studies, functional analysis, and epitope screening, especially in the field of agent research and development .

Mechanism of Action

Target of Action

Methionine is involved in protein synthesis and is a precursor to other important molecules like S-adenosylmethionine (SAMe), a universal methyl donor . Threonine, on the other hand, is a significant component of structural proteins such as collagen and elastin and plays a role in immune function.

Mode of Action

Methionine, as a precursor to SAMe, participates in methylation processes, influencing gene expression . Threonine is involved in protein structure and function, contributing to the overall stability and flexibility of proteins.

Biochemical Pathways

Methionine and threonine are involved in several biochemical pathways. Methionine is part of the methionine cycle, which produces SAMe, a critical molecule in methylation reactions . Threonine is a part of the glycolysis pathway and can be converted into pyruvate, contributing to energy production.

Pharmacokinetics

They are metabolized in the liver and other tissues and excreted as waste products in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Met-Thr-OH” involves the coupling of methionine and threonine. The process typically uses solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of “this compound” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves multiple cycles of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

“H-Met-Thr-OH” undergoes various chemical reactions, including:

    Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction of oxidized methionine back to methionine.

    Substitution: Threonine can undergo substitution reactions at its hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions at the hydroxyl group of threonine.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Methionine.

    Substitution: Tosylated threonine derivatives.

Scientific Research Applications

“H-Met-Thr-OH” has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    H-Thr-Met-OH: Another dipeptide with similar properties and applications.

    H-Met-Gly-OH: A dipeptide consisting of methionine and glycine.

    H-Met-Ala-OH: A dipeptide consisting of methionine and alanine.

Uniqueness

“H-Met-Thr-OH” is unique due to its specific sequence of methionine and threonine, which imparts distinct biological activities and interactions. Its ability to inhibit methionine aminopeptidase and its applications in peptide screening and functional analysis make it a valuable compound in scientific research .

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKJTZWHIUWTTD-VQVTYTSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCSC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In what biological contexts is the "Met-Thr" sequence found?

A1: The "Met-Thr" sequence is commonly found within various proteins across different species. For instance, it is present in:

  • Avidin: An egg white glycoprotein with a high affinity for biotin. [, ]
  • β-Lipotropin: A pituitary hormone precursor to several smaller peptides, including endorphins. [, , , , ]
  • α-Endorphin: An endogenous opioid peptide with morphine-like activity. [, , , , , ]
  • Pancreatic Ribonucleases: Enzymes involved in RNA degradation, found in high levels in ruminants. []
  • Glucose Dehydrogenase: An enzyme involved in glucose metabolism, found in Bacillus megaterium. []
  • p-Hydroxybenzoate Hydroxylase: An enzyme involved in the degradation of aromatic compounds, found in Pseudomonas fluorescens. []
  • Calitoxin: A neurotoxin found in the sea anemone Calliactis parasitica. []

Q2: Does the "Met-Thr" sequence have any specific structural implications for proteins?

A2: While not inherently structurally defining, the presence of "Met-Thr" can influence protein structure and function:

  • Glycosylation Site: In avidin and pancreatic ribonucleases, the "Asn-Met-Thr" sequence acts as a glycosylation site. This post-translational modification can impact protein folding, stability, and interactions. [, , ]
  • Cleavage Site: The "Met-Thr" bond can be a site for enzymatic cleavage during protein processing. For example, cathepsin G cleaves a specific "Met-Thr" bond in Complement component 3 (C3). [] Similarly, proteinase K cleaves glucose dehydrogenase, releasing a fragment containing the "Met-Thr" sequence. []

Q3: How does the "Met-Thr" sequence influence the chemical synthesis of peptides?

A3: The "Met-Thr" sequence can pose challenges during chemical peptide synthesis:

    Q4: What is the significance of the "Met-Thr" sequence in the context of endorphins and their activity?

    A4: The "Met-Thr" sequence is part of the active site of α-endorphin and other opioid peptides. [, , , , , ] While not solely responsible for activity, it contributes to the overall conformation and binding affinity of these peptides to opioid receptors.

    Q5: Are there any known instances where the "Met-Thr" sequence directly contributes to a protein's function?

    A5: Research suggests a potential role of "Met-Thr" in copper binding:

    • Copper Binding Motifs: Studies on copper transport proteins identified methionine-rich sequences, including "Met-Thr-Gly-Met," as potential copper-binding sites. [] These "Mets" motifs are believed to use thioether groups from methionine residues for selective Cu(I) binding. []

    Q6: Has research explored the impact of modifying the "Met-Thr" sequence on protein or peptide activity?

    A6: Yes, several studies have investigated SAR around "Met-Thr":

    • Iodothyronine Deiodinase: Mutations in the "Met-Thr" region of type I iodothyronine deiodinase (D1) significantly impacted its substrate specificity. For instance, inserting "Thr-Gly-Met-Thr-Arg" was crucial for efficient deiodination of reverse triiodothyronine (rT3). []
    • HIV-1 Fusion Inhibitors: Incorporating a "Met-Thr" hook structure at the N-terminus of HIV-1 fusion inhibitors like sifuvirtide significantly improved their antiviral activity. [] This modification enhanced binding affinity to the viral gp41 protein, leading to potent inhibition of viral entry. []

    Q7: What analytical techniques are commonly employed to study peptides and proteins containing the "Met-Thr" sequence?

    A7: Various techniques are used, including:

    • Protein Purification: Affinity chromatography, gel filtration, and ion exchange chromatography are commonly used to isolate and purify proteins containing "Met-Thr". [, , , ]
    • Peptide Sequencing: Edman degradation and mass spectrometry techniques help determine the amino acid sequence of peptides containing "Met-Thr." [, , , , , , , ]
    • Structural Analysis: X-ray crystallography and NMR spectroscopy provide insights into the three-dimensional structure of proteins containing "Met-Thr." [, ]
    • Functional Assays: Various bioassays, including cell-based assays and animal models, are used to assess the biological activity and function of peptides and proteins containing "Met-Thr." [, , , , , , , ]

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